1,3,8-Triazaspiro(4.5)decan-4-one, 8-(1,4-benzodioxan-2-ylmethyl)-3-sec-butyl-1-phenyl-, hydrochloride
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Overview
Description
1,3,8-Triazaspiro(45)decan-4-one, 8-(1,4-benzodioxan-2-ylmethyl)-3-sec-butyl-1-phenyl-, hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(1,4-benzodioxan-2-ylmethyl)-3-sec-butyl-1-phenyl-, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the benzodioxan and phenyl groups. The final step involves the addition of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(1,4-benzodioxan-2-ylmethyl)-3-sec-butyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(1,4-benzodioxan-2-ylmethyl)-3-sec-butyl-1-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(1,4-benzodioxan-2-ylmethyl)-3-sec-butyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2,3-dihydro-1,4-benzodioxin-2-yl)methyl-3-ethyl-1-phenyl-
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(7-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl-3-methyl-1-phenyl-
Uniqueness
1,3,8-Triazaspiro(45)decan-4-one, 8-(1,4-benzodioxan-2-ylmethyl)-3-sec-butyl-1-phenyl-, hydrochloride is unique due to its specific structural features, such as the spirocyclic core and the presence of the benzodioxan and phenyl groups
Properties
CAS No. |
102395-46-0 |
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Molecular Formula |
C26H34ClN3O3 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
3-butan-2-yl-8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C26H33N3O3.ClH/c1-3-20(2)28-19-29(21-9-5-4-6-10-21)26(25(28)30)13-15-27(16-14-26)17-22-18-31-23-11-7-8-12-24(23)32-22;/h4-12,20,22H,3,13-19H2,1-2H3;1H |
InChI Key |
YWOAJRUIISYBGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CN(C2(C1=O)CCN(CC2)CC3COC4=CC=CC=C4O3)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
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